2,4-Difluoro-5-(triethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(triethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced into the pyridine ring using fluorinating agents . The triethylsilyl group can be introduced through a reaction with a trialkylsilyl reagent .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient fluorinating reagents and reliable fluorination technology has accelerated the development of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be displaced by nucleophiles, especially when influenced by the presence of the triethylsilyl group.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Fluorinating Agents:
Trialkylsilyl Reagents:
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(triethylsilyl)pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(triethylsilyl)pyridine involves its interaction with molecular targets through its fluorine atoms and triethylsilyl group. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and interaction with other molecules . The triethylsilyl group can also affect the compound’s steric and electronic properties, leading to selective reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trifluoropyridine: Another fluorinated pyridine with three fluorine atoms.
2,3,4,6-Tetrafluoropyridine: A pyridine derivative with four fluorine atoms.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of individual fluorine atoms.
Uniqueness
2,4-Difluoro-5-(triethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a triethylsilyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
849937-81-1 |
---|---|
Molekularformel |
C11H17F2NSi |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
(4,6-difluoropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17F2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VCMZLUTYLREXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CN=C(C=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.